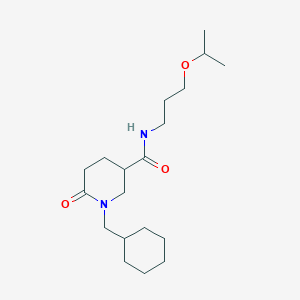
1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine, also known as 5-Br-DMB-4-F-PP1, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by researchers at the University of California, San Francisco, and has since been used in a variety of studies to investigate the mechanisms of various cellular processes.
Mecanismo De Acción
The mechanism of action of 1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine-PP1 involves the inhibition of specific protein kinases, such as the Src family kinases and the Abl family kinases. These kinases are involved in a variety of cellular processes, including cell growth and differentiation, and their dysregulation has been implicated in the development of various diseases, including cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine-PP1 depend on the specific protein kinase that is being inhibited. In general, however, inhibition of protein kinases can lead to a variety of effects, including changes in cell growth and differentiation, alterations in signal transduction pathways, and changes in gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine-PP1 in lab experiments is its specificity for certain protein kinases. This allows researchers to selectively inhibit specific enzymes and investigate their functions. However, one limitation of using this molecule is that it may not be effective in all experimental systems, and its effects may be influenced by other factors such as cell type and culture conditions.
Direcciones Futuras
There are many potential future directions for research involving 1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine-PP1. One area of interest is the development of new inhibitors that are more specific and effective than existing molecules. Additionally, researchers may investigate the roles of specific protein kinases in disease processes and use 1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine-PP1 to develop new therapies that target these enzymes. Finally, researchers may use this molecule to investigate the mechanisms of other cellular processes beyond protein kinases, such as cell adhesion and migration.
Métodos De Síntesis
The synthesis of 1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine-PP1 involves several steps, including the reaction of 5-bromo-2,4-dimethoxybenzyl chloride with 4-fluoroaniline to form 5-bromo-2,4-dimethoxybenzyl-4-fluoroaniline. This intermediate is then reacted with 1,2,3,6-tetrahydropyridine to form the final product, 1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine-PP1. The synthesis method has been well-established and is widely used in laboratories.
Aplicaciones Científicas De Investigación
1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine-PP1 has been used in a variety of scientific research applications. One of the primary uses of this molecule is to investigate the mechanisms of protein kinases, which are enzymes that play a critical role in regulating cellular processes such as cell growth, differentiation, and apoptosis. By inhibiting specific protein kinases, researchers can gain insights into the functions of these enzymes and their roles in disease processes.
Propiedades
IUPAC Name |
1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrFNO2/c1-24-19-12-20(25-2)18(21)11-16(19)13-23-9-7-15(8-10-23)14-3-5-17(22)6-4-14/h3-7,11-12H,8-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSFDJKOJJOWAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCC(=CC2)C3=CC=C(C=C3)F)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{amino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methylene}-2-(methylamino)benzamide](/img/structure/B6076481.png)
![N-(2-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6076507.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-{[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B6076514.png)
![{3-(3-methoxybenzyl)-1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3-piperidinyl}methanol](/img/structure/B6076518.png)
![2-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6076534.png)
![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6076535.png)
![1-(4-ethyl-1-piperazinyl)-3-[3-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6076540.png)
![4-(3-ethoxy-4-hydroxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6076548.png)
![2-[(3-chloro-4-methylphenyl)amino]-5-(4,5-dimethoxy-2-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6076554.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B6076566.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide](/img/structure/B6076567.png)

![methyl 3-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B6076577.png)